1-(6-Methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Overview
Description
“1-(6-Methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” is a chemical compound with the molecular formula C12H12N2O2S . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “1-(6-Methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” consists of a benzothiazole ring, which is a heterocyclic compound, attached to an azetidine ring via a methyl group . The carboxylic acid group is attached to the azetidine ring.Scientific Research Applications
Antimicrobial Activity
One of the primary applications of compounds related to 1-(6-Methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid in scientific research involves their antimicrobial properties. Research has shown that derivatives of benzothiazole possess significant antimicrobial activity. For instance, compounds synthesized from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole have been evaluated for their in vitro antimicrobial effectiveness against various bacterial and fungal species, showcasing comparable results with standard drugs in some cases (Patel & Shaikh, 2010). Additionally, another study highlighted the synthesis of nitrogen and sulfur-containing heterocyclic compounds, demonstrating their antibacterial and antifungal activities, further indicating the potential of benzothiazole derivatives in antimicrobial research (Mistry & Desai, 2006).
Synthesis of Novel Compounds
The versatility of 1-(6-Methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid and its derivatives is also evident in the synthesis of novel compounds with potential therapeutic applications. One study reported the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, showcasing the utility of such compounds in the development of novel therapeutic agents (Soriano, Podraza, & Cromwell, 1980).
Pharmacological Evaluation
Further research into the pharmacological aspects of benzothiazole derivatives has led to the identification of their potential as antitumor and antimicrobial agents. A notable study synthesized new 5-[2-[(1,2,3-Benzotriazole)-1-yl-methyl]-1'-[4'-substituted aryl-3'-chloro-2'-oxo azetidine]-amino-1,3,4-thiadiazoles, evaluating their antifungal and antibacterial activities, highlighting the compounds' effectiveness against several microbial strains (Shukla & Srivastava, 2008). This indicates the broad spectrum of pharmacological applications of these compounds, ranging from antimicrobial to potential antitumor activities.
properties
IUPAC Name |
1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-7-2-3-9-10(4-7)17-12(13-9)14-5-8(6-14)11(15)16/h2-4,8H,5-6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQYJCHZDRIXHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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